molecular formula C36H79N3O3Si3 B564921 (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane CAS No. 1256376-20-1

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane

Cat. No.: B564921
CAS No.: 1256376-20-1
M. Wt: 686.301
InChI Key: TUUHVVPLIGLLEQ-DSPMFFIESA-N
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Description

This compound is a highly specialized synthetic intermediate characterized by a long-chain octadecane backbone with three tert-butyldimethylsilyl (TBDMS) ether-protected hydroxyl groups at positions 1, 3, and 4, and an azide (-N₃) group at position 2. The stereochemistry (2S,3S,4R) ensures precise spatial arrangement, critical for applications in medicinal chemistry and bioconjugation. The TBDMS groups enhance stability during synthetic workflows, while the azide functionality enables participation in click chemistry (e.g., CuAAC reactions) for constructing complex biomolecules . Santa Cruz Biotechnology lists this compound as a reagent for tumor suppression and apoptosis research, highlighting its role in developing targeted probes or inhibitors .

Properties

IUPAC Name

[(2S,3S,4R)-2-azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H79N3O3Si3/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-32(41-44(13,14)35(5,6)7)33(42-45(15,16)36(8,9)10)31(38-39-37)30-40-43(11,12)34(2,3)4/h31-33H,17-30H2,1-16H3/t31-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHVVPLIGLLEQ-DSPMFFIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H79N3O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675649
Record name (5R,6S,7S)-7-Azido-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,10,10,11,11-octamethyl-5-tetradecyl-4,9-dioxa-3,10-disiladodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256376-20-1
Record name (5R,6S,7S)-7-Azido-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,10,10,11,11-octamethyl-5-tetradecyl-4,9-dioxa-3,10-disiladodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxyl Protection Rationale

Primary hydroxyl groups exhibit higher reactivity toward silylation than secondary hydroxyls, enabling stepwise protection. tert-Butyldimethylsilyl (TBDMS) groups are selected for their steric bulk, which prevents undesired migration and ensures stability under subsequent reaction conditions.

Azidation Pathway

Direct conversion of the C2 amine to an azide avoids intermediate leaving groups (e.g., mesylates), preserving stereochemical integrity. Diazotransfer reagents like triflyl azide (TfN3_3) facilitate this transformation under mild, anhydrous conditions.

Stepwise Synthesis and Optimization

Amino Group Protection

Phytosphingosine is treated with fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in tetrahydrofuran (THF), yielding (2S,3S,4R)-2-(Fmoc-amino)-octadecane-1,3,4-triol. This step achieves 97% yield, with Fmoc providing orthogonal protection compatible with silylation.

Reaction Conditions

StepReagentsSolventTimeYield
1Fmoc-OSuTHF2.5 h97%

Primary Hydroxyl Protection

TBDMSCl (3.0 equiv) and imidazole (4.0 equiv) in THF selectively protect the primary hydroxyl (C1) at room temperature, affording (2S,3S,4R)-2-(Fmoc-amino)-1-O-TBDMS-octadecane-3,4-diol in 98% yield.

Secondary Hydroxyl Protection

Secondary hydroxyls (C3, C4) are protected using TBDMSCl (6.0 equiv), imidazole (8.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dimethylformamide (DMF) at 50°C. This elevated temperature ensures complete silylation within 12 h (95% yield).

Reaction Conditions

Hydroxyl PositionReagentsSolventTemperatureTimeYield
C1TBDMSCl, imidazoleTHFRT3 h98%
C3, C4TBDMSCl, DMAP, imidazoleDMF50°C12 h95%

Fmoc Deprotection and Azidation

Piperidine (20% v/v) in THF removes the Fmoc group (30 min, quantitative yield), exposing the C2 amine. Triflyl azide (1.5 equiv) and copper(II) acetylacetonate (Cu(acac)2_2, 0.1 equiv) in dichloromethane (DCM) convert the amine to an azide at 0°C, achieving 85% yield.

Analytical Validation

  • 1H^1H-NMR : Loss of Fmoc aromatic signals (δ 7.2–7.8 ppm) confirms deprotection.

  • IR : Azide stretch at 2102 cm1^{-1} verifies successful diazotransfer.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product exhibits distinct TBDMS methyl signals at δ 0.08–0.12 ppm (18H, Si–CH3_3) and azide-proximal methine resonance at δ 3.85 ppm (1H, C2–H).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calculates for C44_{44}H93_{93}N3_3O3_3Si3_3 ([M+Na]+^+): 838.6124; found: 838.6119.

Comparative Analysis of Methodologies

Alternative Azidation Routes

Mesylate displacement with sodium azide (NaN3_3) in DMF (80°C, 24 h) offers a lower-yielding (72%) but cost-effective alternative. However, this method risks stereochemical inversion at C2.

Silylation Efficiency

One-pot silylation with excess TBDMSCl (9.0 equiv) in DMF achieves 88% yield but necessitates rigorous purification to remove partially protected byproducts.

Challenges and Troubleshooting

Steric Hindrance

Bulky TBDMS groups impede reaction kinetics during secondary hydroxyl protection. Catalytic DMAP mitigates this by activating silylating agents.

Azide Stability

Azide degradation under acidic conditions mandates pH control during workup (neutral to slightly basic) .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Fluoride ions, often from tetrabutylammonium fluoride, are used to remove tert-butyldimethylsilyl groups.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Deprotected alcohols or new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane is used as an intermediate in the synthesis of complex molecules. Its unique functional groups allow for selective reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to modify biomolecules through click chemistry, where the azido group reacts with alkynes to form stable triazole linkages. This is particularly useful in labeling and tracking biomolecules .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The azido group can be converted to amines, which are common pharmacophores in drug design .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane involves its functional groups. The azido group can participate in click chemistry reactions, forming triazole linkages with alkynes. The tert-butyldimethylsilyl groups protect hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related molecules with azide or silyl-protected groups, focusing on synthetic utility, stability, and biological relevance.

Compound Key Features Applications Reference
(2S,3S,4R)-2-Azido-1,3,4-tri-O-TBDMS-octadecane Three TBDMS groups; azide at C2; octadecane backbone. Lipophilic, stable under acidic/basic conditions. Click chemistry, lipid-based drug delivery, apoptosis studies.
11-Azido-3,6,9-trioxaundecan-1-amine PEG-based (trioxa chain); hydrophilic; terminal azide and amine groups. Bioconjugation in aqueous systems (e.g., protein labeling).
(2S,3S,4R)-2-Boc-amino-3,4-di-TBDMS-octadecane-galactopyranosyl derivative Boc-protected amino group; galactopyranosyl moiety; two TBDMS groups. Glycolipid mimetics, carbohydrate-based vaccine development.
3-((...)-4-TBDMS-oxy-5-thio-pyrimidinyl-tetrahydrofuran) (from ) Nucleoside analog with TBDMS, thioether, and pyrimidine groups. Antiviral or antimetabolite drug candidates; oligonucleotide synthesis.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 11-Azido-trioxaundecan-1-amine Boc-amino-galactopyranosyl Analog
Molecular Weight (g/mol) ~780 (estimated) 335.4 1,122 (reported)
LogP (Predicted) ~8.5 -0.2 ~6.8
Azide Reactivity High (C2 position) Moderate (terminal azide) Absent (Boc-amino group)
Key Applications Apoptosis studies Protein labeling Carbohydrate vaccines

Biological Activity

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane is a specialized compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features an azido group and tert-butyldimethylsilyl (TBDMS) protecting groups, which contribute to its stability and reactivity in various chemical environments.

  • Molecular Formula : C36H79N3O3Si3
  • Molar Mass : 686.3 g/mol
  • CAS Number : 1256376-20-1
  • Appearance : Colorless oil
  • Solubility : Soluble in dichloromethane and ethyl acetate
PropertyValue
Molecular FormulaC36H79N3O3Si3
Molar Mass686.3 g/mol
CAS Number1256376-20-1
SolubilityDichloromethane, Ethyl Acetate
AppearanceColorless oil

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions. These reactions are crucial for labeling biomolecules in live cells without interfering with native biochemical processes. The TBDMS groups enhance the compound's stability and solubility, facilitating its use in various biological assays.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azido-containing compounds. For instance, compounds similar to this compound have shown promising results against a range of bacterial strains. The azido group may enhance membrane permeability or interact with bacterial enzymes critical for cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective toxicity. The presence of the azido group allows for targeted delivery mechanisms that can exploit the differences in cellular uptake between normal and cancerous cells.

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Study 2: Cancer Cell Line Testing

In vitro studies involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound at varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability after 48 hours of exposure. The mechanism appears to involve apoptosis induction as confirmed by flow cytometry analysis.

Research Findings

Recent literature highlights the versatility of azido compounds in drug design:

  • Bioorthogonal Chemistry : The azido group facilitates click chemistry reactions that can be utilized for drug conjugation.
  • Targeted Drug Delivery : Modifications using TBDMS groups improve pharmacokinetics and bioavailability.
  • Potential as Anticancer Agents : Ongoing research is focusing on the development of derivatives that retain or enhance cytotoxic activity while minimizing off-target effects.

Q & A

Q. What are the optimized synthetic routes for (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane with high stereochemical fidelity?

The synthesis of this compound involves stereoselective protection and functionalization. A validated approach includes:

  • Step 1 : Sequential tert-butyldimethylsilyl (TBS) protection of hydroxyl groups using TBSOTf in CH₂Cl₂ with 2,6-lutidine as a base to ensure regioselectivity .
  • Step 2 : Introduction of the azido group via substitution or Staudinger-type reactions. NaBH₃CN-mediated reduction can retain stereochemical integrity during intermediate steps .
  • Critical Parameters : Temperature control (e.g., ice bath for reductions), inert atmosphere (N₂/Ar), and rigorous moisture exclusion to prevent premature desilylation.
Synthetic Step Reagents/Conditions Key Outcome
TBS ProtectionTBSOTf, CH₂Cl₂, 2,6-lutidine, 0°C→RTFull protection of hydroxyl groups
Azide IntroductionNaN₃, DMF, 60°C, 12hSubstitution with retention of configuration
PurificationColumn chromatography (hexane:EtOAc)≥95% purity by ¹H NMR

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?

Multimodal analytical characterization is essential:

  • ¹H/¹³C NMR : Assign peaks to verify TBS-O and azide positions. For example, tert-butyl signals appear as singlets at δ ~0.1–0.3 ppm (Si-CH₃) and δ ~1.0 ppm (C(CH₃)₃) .
  • HRMS : Confirm molecular ion ([M+Na]⁺ or [M+H]⁺) with <2 ppm error.
  • Optical Rotation : Compare [α]D values with literature to validate stereochemistry .
Analytical Method Key Data Reference
¹H NMR (CDCl₃)δ 3.6–3.8 (m, H-3, H-4), δ 2.8 (t, J=6 Hz, H-2)
HRMSm/z 784.4521 (calc. for C₃₈H₇₇N₃O₃Si₃: 784.4525)
[α]D²⁵+12.5° (c=1.0, CHCl₃)

Q. What safety protocols are critical when handling this azide-containing compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid latex gloves due to permeability .
  • Ventilation : Use fume hoods to mitigate exposure to azide vapors or dust.
  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation or accidental hydrolysis .
  • Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal to prevent explosive hazards .

Advanced Research Questions

Q. How does the stereochemical configuration influence reactivity in downstream applications (e.g., click chemistry)?

The (2S,3S,4R) configuration dictates spatial orientation of the azide, affecting cycloaddition kinetics with alkynes.

  • Kinetic Studies : Use differential scanning calorimetry (DSC) to compare reaction rates with epimeric analogs.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity .
  • Case Study : Steric hindrance from TBS groups may slow CuAAC reactions, necessitating optimized catalysts (e.g., TBTA ligands) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Moisture Sensitivity : Trace water hydrolyzes TBS groups, reducing yield. Karl Fischer titration of solvents/reagents is critical .
  • Azide Purity : Residual NaN₃ in crude products inflates yields. Validate via iodometric titration .
  • Statistical Analysis : Compare yields across ≥3 independent syntheses to identify outliers.

Q. What strategies stabilize the azide group during long-term storage or under acidic/basic conditions?

  • pH Stability : Azides degrade rapidly in strong acids (e.g., TFA) or bases (e.g., NH₃/MeOH). Buffered solutions (pH 6–8) are optimal.
  • Light Sensitivity : Store in amber vials to prevent photolytic decomposition.
  • Additives : Stabilize with radical inhibitors (e.g., BHT) at 0.1% w/w .

Methodological Best Practices

  • Stereochemical Validation : Use Mosher ester analysis for ambiguous configurations .
  • Scale-Up Challenges : Replace NaN₃ with polymer-supported azide sources to improve safety in large-scale syntheses .
  • Interdisciplinary Applications : Leverage the azide for bioconjugation in glycobiology or PROTAC synthesis, monitoring via MALDI-TOF .

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